molecular formula C10H19NO4 B8186870 tert-Butyl ((3S,4S)-3-hydroxytetrahydro-2H-pyran-4-yl)carbamate

tert-Butyl ((3S,4S)-3-hydroxytetrahydro-2H-pyran-4-yl)carbamate

Cat. No.: B8186870
M. Wt: 217.26 g/mol
InChI Key: KWKVNKDJIRDXRH-JGVFFNPUSA-N
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Description

tert-Butyl ((3S,4S)-3-hydroxytetrahydro-2H-pyran-4-yl)carbamate is a chiral carbamate derivative featuring a tetrahydropyran ring substituted with hydroxyl and tert-butoxycarbonyl (Boc) groups. Its molecular formula is C₁₁H₂₁NO₄ (CAS: 1932435-72-7), with a molecular weight of 243.29 g/mol . The compound is characterized by its stereospecific (3S,4S) configuration, which influences its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

tert-butyl N-[(3S,4S)-3-hydroxyoxan-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-4-5-14-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKVNKDJIRDXRH-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCOC[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((3S,4S)-3-hydroxytetrahydro-2H-pyran-4-yl)carbamate typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate starting materials, such as (3S,4S)-3-hydroxytetrahydro-2H-pyran-4-ylamine and tert-butyl chloroformate.

  • Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, under anhydrous conditions to prevent hydrolysis. The reaction temperature is maintained at around 0°C to room temperature.

  • Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group on the tetrahydropyran ring can be oxidized to form a ketone or aldehyde.

  • Reduction: The carbamate group can be reduced to form an amine.

  • Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide, Dess-Martin periodinane, and TEMPO.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles such as amines or alcohols, along with suitable catalysts, are employed in substitution reactions.

Major Products Formed:

  • Oxidation: Ketones or aldehydes are the major products.

  • Reduction: Amines are the primary products.

  • Substitution: Various substituted carbamates or amines can be formed.

Scientific Research Applications

Synthetic Chemistry

Tert-butyl ((3S,4S)-3-hydroxytetrahydro-2H-pyran-4-yl)carbamate serves as a crucial building block in synthetic organic chemistry. Its structure allows for the synthesis of more complex molecules through various chemical reactions. The compound's stability and reactivity make it a valuable intermediate in the development of new chemical entities .

Biological Studies

The compound is used in biological research to investigate enzyme inhibition and other biochemical pathways. Its structural similarity to natural substrates enables it to act as a probe for studying biological mechanisms. Specific applications include:

  • Enzyme Inhibition: It has been shown to inhibit certain enzymes by binding to their active sites, thus providing insights into metabolic pathways and potential therapeutic targets.
  • Biochemical Pathways: Researchers utilize this compound to explore signaling pathways and cellular processes due to its ability to mimic natural substrates .

Medicinal Chemistry

In the realm of medicinal chemistry, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for drug development aimed at treating various diseases. The unique stereochemistry of this compound may influence its biological activity, making it a candidate for further pharmacological studies .

Industrial Applications

The compound's stability and reactivity also lend themselves to industrial applications. It can be utilized in the production of polymers, coatings, and adhesives due to its favorable chemical properties. The versatility of this compound makes it suitable for various formulations in the materials science sector .

Case Studies

  • Enzyme Inhibition Studies: Research has demonstrated that this compound can effectively inhibit specific enzymes involved in metabolic pathways. This has implications for drug design where enzyme inhibitors are sought after for therapeutic interventions.
  • Drug Development: Preliminary studies indicate that derivatives of this compound exhibit promising activity against certain disease targets, warranting further investigation into their pharmacological potential.

Mechanism of Action

The mechanism by which tert-Butyl ((3S,4S)-3-hydroxytetrahydro-2H-pyran-4-yl)carbamate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Key Properties :

  • Storage : Recommended to be stored in a cool, dry place, protected from heat and ignition sources.
  • Safety : Classified under GHS hazard categories with warnings to avoid inhalation, skin contact, and ingestion. Precautionary measures include using personal protective equipment (PPE) and adhering to proper ventilation protocols .

This compound is frequently employed as a synthetic intermediate in pharmaceutical chemistry, particularly in the preparation of peptidomimetics and enzyme inhibitors. Its Boc-protected amine group enhances stability during multi-step syntheses, while the hydroxyl group serves as a handle for further functionalization.

Structurally analogous compounds to tert-Butyl ((3S,4S)-3-hydroxytetrahydro-2H-pyran-4-yl)carbamate vary in ring systems, substituents, stereochemistry, and biological activity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Compounds
Compound Name Structural Features Molecular Formula Molecular Weight Key Properties/Applications References
tert-Butyl ((3S,4R)-3-aminotetrahydro-2H-pyran-4-yl)carbamate (3S,4R) configuration; amine substituent C₁₀H₂₀N₂O₃ 216.28 Used in peptide synthesis; stored at 2–8°C
tert-Butyl ((3S,4S)-3-amino-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)carbamate Thiopyran ring; sulfone groups C₁₀H₂₀N₂O₄S 264.34 Potential protease inhibitor; lacks detailed safety data
tert-Butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate Piperidine ring; hydroxyl group C₁₀H₂₀N₂O₃ 216.28 95% purity; used in medicinal chemistry
tert-Butyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate Exocyclic methylamine; Boc-protected C₁₁H₂₂N₂O₃ 230.30 Intermediate for pyrimidine derivatives (e.g., antiviral agents)
tert-Butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate Cyclopentane ring; hydroxyl group C₁₀H₁₉NO₃ 201.27 Building block for kinase inhibitors
tert-Butyl ((3R,4S)-3-aminotetrahydro-2H-pyran-4-yl)carbamate (3R,4S) configuration; amine substituent C₁₀H₂₀N₂O₃ 216.28 Mirror-image isomer with distinct biological activity
Key Differences :

Ring Systems: The target compound contains a tetrahydropyran ring, whereas analogs may feature piperidine , thiopyran , or cyclopentane rings.

Substituents :

  • Hydroxyl vs. amine groups: Hydroxyl derivatives (e.g., ) are more polar, influencing solubility and hydrogen-bonding capacity, while amine-substituted analogs (e.g., ) are nucleophilic and reactive in coupling reactions.

Stereochemistry :

  • The (3S,4S) configuration in the target compound contrasts with (3S,4R) or (3R,4S) isomers. Stereochemistry critically impacts binding affinity in chiral environments, such as enzyme active sites.

Synthetic Utility: Compounds like tert-Butyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate are used to synthesize pyrimidine-based antiviral agents, whereas cyclopentyl analogs are tailored for kinase inhibition.

Biological Activity :

  • Thiopyran derivatives (e.g., ) show promise in protease inhibition due to sulfone groups, while piperidine-based compounds (e.g., ) are explored for CNS drug delivery.

Research Findings :
  • Synthetic Methods : The target compound and its analogs are typically synthesized via Boc-protection strategies (e.g., acid-catalyzed cyclization , oxidative coupling ). For example, This compound may be derived from a hydroxylated tetrahydropyran precursor under Boc₂O conditions .
  • Characterization : All analogs are rigorously characterized via NMR, HRMS, and IR to confirm regiochemistry and purity .

Biological Activity

tert-Butyl ((3S,4S)-3-hydroxytetrahydro-2H-pyran-4-yl)carbamate (CAS Number: 2453296-50-7) is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C10H19NO4
  • Molecular Weight : 217.27 g/mol
  • Purity : Typically reported at 95% to 98% in commercial sources .

The compound features a tetrahydropyran ring structure, which is significant in its interaction with biological systems.

Research indicates that this compound exhibits multifaceted biological activities, particularly as an inhibitor of key enzymes involved in neurodegenerative processes:

  • β-secretase Inhibition : The compound has been shown to inhibit β-secretase activity, which is crucial in the formation of amyloid-beta peptides associated with Alzheimer's disease. In vitro studies report an IC50 value of 15.4 nM for this inhibition .
  • Acetylcholinesterase Inhibition : It also acts as an acetylcholinesterase inhibitor (Ki = 0.17 µM), which can enhance cholinergic transmission and potentially improve cognitive function .
  • Amyloid Aggregation Prevention : The compound demonstrated an ability to inhibit amyloid-beta aggregation by up to 85% at a concentration of 100 µM, indicating its potential in Alzheimer's disease treatment strategies .

Protective Effects on Neurodegeneration

In studies involving astrocyte cell lines exposed to amyloid-beta (Aβ1-42), this compound exhibited protective effects against cell death mediated by inflammatory responses (TNF-α reduction) and oxidative stress . However, in vivo studies using scopolamine-induced models showed limited efficacy compared to established treatments like galantamine, suggesting challenges with bioavailability in the brain .

Synthesis and Evaluation

A detailed synthesis pathway for this compound includes several steps involving specific reagents and conditions that optimize yield and purity. A recent study outlines the synthetic route along with biological evaluations on human liver cell lines (HepG2) to assess cytotoxicity and hemolysis effects .

Comparative Studies

Table 1 summarizes the comparative biological activities of various compounds related to neuroprotection:

Compound Nameβ-secretase IC50 (nM)Acetylcholinesterase Ki (µM)Amyloid Aggregation Inhibition (%)
M415.40.1785
GalantamineN/AN/AN/A
DonepezilN/AN/AN/A

Q & A

Basic: What are the standard synthetic routes for tert-Butyl ((3S,4S)-3-hydroxytetrahydro-2H-pyran-4-yl)carbamate?

Answer:
The synthesis typically involves multi-step protocols starting from chiral precursors. For example:

  • Stepwise coupling : A palladium-catalyzed Suzuki-Miyaura coupling (e.g., using Pd(PPh₃)₂Cl₂ and CuI) with alkyne derivatives, followed by cyclization under acidic conditions to form the tetrahydropyran ring .
  • Carbamate protection : Introduction of the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., Et₃N) to protect the amine intermediate .
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) is commonly used to isolate the product, with purity confirmed by TLC and NMR .

Basic: What characterization techniques are critical for confirming the stereochemistry of this compound?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR are used to assign diastereotopic protons and confirm the (3S,4S) configuration. Key signals include hydroxyl proton shifts (~δ 3.5–4.0 ppm) and coupling constants (J values) between adjacent stereocenters .
  • Chiral HPLC : To resolve enantiomeric impurities using chiral stationary phases (e.g., Chiralpak® AD-H column) .
  • X-ray crystallography : For unambiguous structural determination, though this requires high-quality single crystals .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at 2–8°C in a refrigerated, airtight container to prevent degradation .
  • Moisture control : Use desiccants (e.g., silica gel) and maintain a dry environment, as the Boc group is sensitive to hydrolysis .
  • Light exposure : Protect from direct light by using amber glass vials .

Advanced: How can researchers optimize catalytic efficiency in coupling reactions involving this compound?

Answer:

  • Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) and ligands (e.g., XPhos) to enhance turnover numbers. Evidence suggests Pd(PPh₃)₂Cl₂ with CuI co-catalyst improves yields in THF .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) favor coupling efficiency. Additives like Et₃N (1.5–2.0 equiv) mitigate acid byproducts .
  • Reaction monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust reaction times .

Advanced: How should conflicting NMR data for diastereomers be resolved?

Answer:

  • Variable temperature (VT) NMR : Perform experiments at low temperatures (–40°C) to slow conformational exchange and resolve overlapping peaks .
  • NOESY/ROESY : Identify spatial proximity of protons to distinguish axial vs. equatorial substituents on the tetrahydropyran ring .
  • Computational modeling : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) .

Advanced: What methodologies enable the study of this compound’s role in Diels-Alder reactions?

Answer:

  • Diene activation : Use Lewis acids (e.g., BF₃·Et₂O) to activate the tetrahydropyran-derived diene. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .
  • Endo/exo selectivity : Analyze product ratios by ¹H NMR (e.g., coupling constants in the cycloadduct) or HPLC .
  • Kinetic studies : Conduct time-resolved experiments under varying temperatures (20–80°C) to calculate activation parameters (ΔH‡, ΔS‡) .

Advanced: How can enantiomeric impurities be minimized during synthesis?

Answer:

  • Chiral auxiliaries : Incorporate Evans oxazolidinones or Oppolzer sultams to enforce stereocontrol during ring formation .
  • Enzymatic resolution : Use lipases (e.g., CAL-B) to hydrolyze undesired enantiomers selectively .
  • Crystallization-induced diastereomer resolution (CIDR) : Convert racemic mixtures to diastereomeric salts using chiral acids (e.g., L-tartaric acid) .

Advanced: What computational tools are suitable for predicting this compound’s reactivity in protease inhibition?

Answer:

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with β-secretase active sites. Focus on hydrogen bonding with the hydroxyl and carbamate groups .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (pH 7.4, 310 K) .
  • QSAR modeling : Develop regression models correlating substituent electronic parameters (Hammett σ) with inhibitory activity (IC₅₀) .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • First aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline solution .

Advanced: How can researchers address low yields in the final cyclization step?

Answer:

  • Acid optimization : Replace HCl with milder acids (e.g., p-TsOH) to reduce side reactions. Evidence shows p-TsOH in refluxing toluene improves cyclization yields by 20–30% .
  • Microwave-assisted synthesis : Perform reactions at 150°C for 10 minutes to accelerate kinetics .
  • In-situ dehydration : Add molecular sieves (3Å) to remove water and shift equilibrium toward product formation .

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